5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
Beschreibung
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Drug Discovery
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, demonstrating a vast array of biological functions and therapeutic applications. gsconlinepress.com These six-membered heterocyclic compounds, containing two nitrogen atoms at positions 1 and 3, are fundamental to various biological processes. gsconlinepress.comwjarr.com Their inherent structural resemblance to the pyrimidine bases of DNA and RNA—thymine, cytosine, and uracil—allows them to interact readily with biological macromolecules such as enzymes and nucleic acids. nih.govresearchgate.net
The versatility of the pyrimidine scaffold has led to its incorporation into numerous clinically approved drugs. researchgate.net The wide spectrum of pharmacological activities associated with pyrimidine derivatives includes anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net This broad utility has made the pyrimidine nucleus a "privileged scaffold" in drug design, continually inspiring the synthesis of novel derivatives to target a multitude of diseases. nih.gov The ongoing exploration of pyrimidine-based compounds is crucial in addressing emerging health challenges, including drug resistance. researchgate.net
Architectural Overview and Pharmacological Relevance of Fused Furo[2,3-d]pyrimidine (B11772683) Systems
Fusing a furan (B31954) ring with a pyrimidine core creates the furo[2,3-d]pyrimidine scaffold, a bicyclic heterocyclic system with significant pharmacological potential. This fusion of two distinct heterocyclic rings results in a unique chemical architecture that can be strategically modified to develop potent and selective therapeutic agents.
Furo[2,3-d]pyrimidine derivatives have been investigated for a wide range of biological activities. researchgate.net Research has demonstrated their potential as:
Anticancer Agents: Many studies have focused on the antiproliferative effects of these compounds. For instance, novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K/AKT, key components of a signaling pathway often dysregulated in cancer. rsc.orgnih.gov Other analogues have shown potent activity against various cancer cell lines, including breast cancer and hepatocellular carcinoma. rsc.orgresearchgate.netnih.gov
Kinase Inhibitors: The furo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of various kinases, which are crucial regulators of cell signaling. Derivatives have been synthesized as potent VEGFR-2 inhibitors, targeting angiogenesis, a key process in tumor growth. nih.gov
Antimicrobial and Analgesic Agents: Beyond cancer, these compounds have also been explored for other therapeutic applications, with some derivatives exhibiting antimicrobial and analgesic properties. researchgate.net
The biological activity of these fused systems can be fine-tuned by introducing different substituents at various positions on the furo[2,3-d]pyrimidine ring system, allowing for the optimization of their pharmacological profiles.
Academic Research Trajectories Focusing on 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine and Related Analogues
The specific compound, this compound, is recognized as a valuable heterocyclic building block in chemical and proteomics research. scbt.com While extensive literature details the broader class of furo[2,3-d]pyrimidines, research focusing specifically on the 5,6-dihydro variant and its direct analogues highlights its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The saturated furan portion of the 5,6-dihydrofuro[2,3-d]pyrimidine scaffold introduces a three-dimensional character that can be advantageous for binding to biological targets compared to its planar, unsaturated counterpart. Research on structurally related fused pyrimidines underscores the importance of such scaffolds. For example, the isosteric replacement of the furan ring with a thiophene (B33073) ring, as seen in thieno[2,3-d]pyrimidines, has yielded compounds with significant biological activities, including antimicrobial and anticancer effects. ijacskros.com Similarly, the synthesis of 5,6,7,8-tetrahydrobenzo ignited.innumberanalytics.comthieno[2,3-d]pyrimidines has produced potent microtubule targeting agents. mdpi.com
Academic efforts often involve the synthesis of libraries of related compounds to explore structure-activity relationships. For instance, derivatives of furo[2,3-d]pyrimidine have been synthesized and evaluated as potential VEGFR-2 inhibitors, with some compounds showing activity in the nanomolar range. nih.gov The 2-amino group on the pyrimidine ring of this compound serves as a critical functional handle for further chemical modifications, enabling the creation of diverse analogues for biological screening.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6-dihydrofuro[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6-8-3-4-1-2-10-5(4)9-6/h3H,1-2H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQSMMWWKODFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=NC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599225 | |
| Record name | 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88513-35-3 | |
| Record name | 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Dihydrofuro 2,3 D Pyrimidin 2 Amine and Advanced Derivatives
Construction of the Furan (B31954) Ring onto the Pyrimidine (B1678525) Nucleus
The primary method for constructing the furan ring onto a pyrimidine involves the intramolecular cyclization of a suitably functionalized pyrimidine derivative. A key precursor for this transformation is a pyrimidine substituted at the 5-position with a two-carbon chain bearing a reactive group, typically a hydroxyl group, which can undergo cyclization to form the fused dihydrofuran ring.
Cyclization Reactions Utilizing Formamide (B127407)
While formamide is a versatile reagent in heterocyclic synthesis, it is most commonly employed in the construction of the pyrimidine ring itself, typically by reacting with a 2-amino-3-cyanofuran derivative. Methodologies where formamide is used specifically to mediate the cyclization of a pyrimidine precursor to form the fused furan ring are not widely documented in mainstream chemical literature. The predominant role of formamide remains in building the pyrimidine portion of the furo[2,3-d]pyrimidine (B11772683) system.
Condensation with Nitrile Compounds
The involvement of nitrile compounds in the synthesis of the furo[2,3-d]pyrimidine core is well-established. However, similar to formamide, their primary role is in the formation of the pyrimidine ring. For instance, a palladium(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines has been developed using β-ketodinitriles, boronic acids, and aldehydes. In this process, both nitrile groups of the β-ketodinitrile participate in the concurrent construction of both the furan and pyrimidine rings in a cascade reaction. acs.org Another approach involves the reaction of 2-aminofuran-3-carbonitriles with various reagents to build the fused pyrimidine ring. Syntheses that utilize a nitrile compound to specifically construct the furan ring onto an existing pyrimidine are less common.
Reactions Incorporating Orthoesters
Orthoesters, such as triethyl orthoformate, are frequently used reagents in the synthesis of furo[2,3-d]pyrimidines. Their established role is to react with a 2-amino-3-cyanofuran, where they provide the carbon atom that will become C4 of the pyrimidine ring. This reaction proceeds via an intermediate imidate, which then undergoes cyclization to form the 4-imino or 4-oxo pyrimidine ring. Direct application of orthoesters to effect the cyclization of a pyrimidine side chain to form the furan ring is not a standard synthetic route.
Transformations Involving Isothiocyanates
Isothiocyanates are valuable building blocks in heterocyclic synthesis, primarily for introducing the C2-N3-C4 fragment of a pyrimidine ring. In the context of furo[2,3-d]pyrimidines, they are typically reacted with aminofuran precursors to construct the fused pyrimidine ring, often leading to 2-thio-substituted derivatives. There is limited evidence in the literature for isothiocyanates being used to mediate the formation of the furan ring portion of the molecule starting from a pyrimidine derivative.
Synthesis via Acid Halide Derivatives
The use of acid halides, particularly phosphorus oxychloride (POCl₃), represents a key method for constructing the furan ring onto a pyrimidine nucleus through cyclodehydration. researchgate.net This reaction typically starts with a pyrimidine bearing a β-hydroxyethyl group at the 5-position. Phosphorus oxychloride acts as a powerful dehydrating and cyclizing agent, facilitating the intramolecular reaction to form the 5,6-dihydrofuran ring. researchgate.netgoogle.com
For example, 2-amino-4-hydroxy-5-(β-hydroxyethyl)pyrimidines can undergo cyclization upon treatment with phosphorus oxychloride. This reagent serves a dual function: it can convert the 4-hydroxy group of the pyrimidine into a chloro group while simultaneously promoting the cyclization of the hydroxyethyl (B10761427) side chain to yield the dihydrofuro[2,3-d]pyrimidine system. google.comoregonstate.edu The reaction conditions and the specific nature of the pyrimidine substrate influence the outcome and yield of the final product.
Table 1: Synthesis via Acid Halide Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-Amino-4-hydroxy-5-(β-hydroxyethyl)pyrimidine | Phosphorus oxychloride (POCl₃) | 2-Amino-4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine | google.comoregonstate.edu |
Formic Acid-Mediated Cyclizations
Acid-catalyzed cyclodehydration is a direct and effective method for forming the dihydrofuran ring on a pyrimidine core. Formic acid can be used as a reagent to facilitate the intramolecular cyclization of pyrimidine derivatives that have a hydroxyalkyl side chain. This reaction is analogous to cyclizations carried out with other acids, such as acetic acid.
The mechanism involves the protonation of the hydroxyl group on the side chain by the acid, followed by the elimination of a water molecule to generate a carbocation. The subsequent intramolecular nucleophilic attack from an atom in the pyrimidine ring (typically a nitrogen or an oxygen from a tautomeric form) leads to the formation of the fused furan ring. While specific examples detailing formic acid for this exact transformation are sparse, the general principle of acid-catalyzed cyclization of alkynyl acetals and other precursors to form dihydrofurans is well-established. researchgate.net
Table 2: General Acid-Mediated Cyclization
| Starting Material | Reagent Type | General Product | Reference |
|---|---|---|---|
| 2-Amino-4-hydroxy-5-(β-hydroxyethyl)pyrimidine | Acid Catalyst (e.g., Acetic Acid) | 2-Amino-4-hydroxy-5,6-dihydrofuro[2,3-d]pyrimidine | nih.gov |
Reactions Employing Acid Anhydrides
Acid anhydrides, particularly acetic anhydride (B1165640), serve as crucial reagents in the synthesis of furo[2,3-d]pyrimidine derivatives, often facilitating cyclization or activating precursor molecules. One common strategy involves starting with a substituted 2-aminofuran-3-carbonitrile. For instance, the reaction of 2-amino-4,5-dimethylfuran-3-carbonitrile (B177300) with formamide in the presence of acetic anhydride yields 4-amino-5,6-dimethylfuro[2,3-d]pyrimidine. researchgate.net
Acetic anhydride is also instrumental in forming reactive intermediates. The treatment of 2-amino-4,5-diphenylfuran-3-carbonitrile with triethylorthoacetate in refluxing acetic anhydride produces the corresponding 2-(α-ethoxyethylideneamino) derivative. researchgate.net This intermediate can then be subjected to hydrazinolysis to yield 3-amino-4-imino-5,6-di(4-methoxyphenyl)-3H,4H-furo[2,3-d]pyrimidine. researchgate.net Similarly, reacting 2-amino-4,5-di-(4-methoxyphenyl)furan-3-carbonitrile with triethylorthoformate or triethylorthoacetate in acetic anhydride affords the corresponding imidates, which are versatile precursors for further elaboration into the furo[2,3-d]pyrimidine system. researchgate.net
Pathways Utilizing Thiourea (B124793) Derivatives
Thiourea and its derivatives are fundamental building blocks in heterocyclic synthesis, providing a source for the N-C(=S)-N unit required for pyrimidine ring formation. The interaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea in a basic medium has been shown to produce 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones. nih.gov While this specific reaction leads to a tetrahydropyrimidine (B8763341) rather than a fused furo[2,3-d]pyrimidine, it demonstrates the utility of thiourea in constructing pyrimidine rings from furanone precursors. Further modifications and cyclization strategies could potentially adapt this pathway to yield the desired fused system. Thiourea derivatives are widely recognized for their versatility in creating a range of heterocyclic compounds. researchgate.netnih.gov
Miscellaneous Synthetic Approaches
Beyond classical methods, several other innovative strategies have been developed for the synthesis of furo[2,3-d]pyrimidines.
Aza-Wittig Reaction: A notable approach involves the aza-Wittig reaction of iminophosphoranes. Carbodiimides, generated from the reaction of iminophosphorane precursors with aromatic isocyanates, can react with amines or phenols. This sequence, catalyzed by sodium alkoxide or solid potassium carbonate, efficiently produces 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones in good yields under mild conditions. umich.edu
Palladium-Catalyzed Cyclization: A flexible method for synthesizing 5,6-disubstituted furo[2,3-d]pyrimidine derivatives utilizes a palladium-catalyzed arylative cyclization. This key step involves the reaction of alkynylpyrimidinols with various aryl iodides, providing the target compounds in moderate to good yields (36–75%). researchgate.net
Reaction with Formamide: Formamide can serve as a source for the pyrimidine ring. The reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with formamide leads directly to 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine. researchgate.net
Assembly of the Pyrimidine Ring onto the Furan Nucleus
This synthetic strategy focuses on constructing the pyrimidine ring onto a pre-existing, suitably functionalized furan nucleus. This is a common and effective approach for generating furo[2,3-d]pyrimidine systems. researchgate.net
Reactions of Furan Derivatives with N,N-Binucleophilic Reagents (e.g., Guanidine (B92328) Carbonate)
N,N-Binucleophilic reagents, such as guanidine, are highly effective for building the 2-aminopyrimidine (B69317) portion of the target molecule. The reaction of 5-R-3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate is a direct method for synthesizing 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines. nih.gov The proposed mechanism involves an initial nucleophilic attack by a guanidine amino group on the carbonyl carbon of the furan-2-one, followed by the opening of the lactone ring and subsequent intramolecular cyclization to form the fused pyrimidine ring. nih.gov Optimal conditions for this transformation involve refluxing the reagents in ethanol (B145695) in the presence of a catalytic amount of sodium ethoxide. nih.gov
| Starting Furanone | Binucleophile | Product | Reaction Conditions | Reference |
| 5-R-furan-2(3H)-one | Guanidine Carbonate | 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amine | Ethanol, Sodium Ethoxide, Reflux | nih.gov |
Derivations from Barbituric Acid and Thiobarbituric Acid Precursors
Barbituric acid and its thio-analogue, thiobarbituric acid, are versatile precursors for synthesizing a wide array of fused pyrimidine systems, including furo[2,3-d]pyrimidines. researchgate.netmdpi.com These reactions often proceed through multi-component pathways, offering a high degree of molecular diversity. researchgate.netnih.govorgchemres.org
One established method involves the rhodium(II)-catalyzed reactions of cyclic diazo compounds, derived from barbituric or thiobarbituric acid, with arylacetylenes and styrenes. This approach provides a rapid synthetic route to a variety of novel furo[2,3-d]pyrimidine-2,4-diones and their thioxo- and dihydro-analogues. nih.gov Another strategy involves a three-component reaction between 1,3-dimethylbarbituric acid, pyridinecarbaldehydes, and alkyl or aryl isocyanides to yield 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives. nih.gov
| Precursor | Reagents | Product Class | Catalyst/Conditions | Reference |
| Diazo-barbituric acid | Arylacetylenes, Styrenes | Furo[2,3-d]pyrimidine-2,4-diones | Rhodium(II) pivalate | nih.gov |
| 1,3-Dimethylbarbituric acid | Pyridinecarbaldehydes, Isocyanides | 5-Aryl-6-aminofuro[2,3-d]pyrimidines | Dichloromethane | nih.gov |
Stereoselective Synthesis Protocols (e.g., AlCl₃-Promoted Stereospecific Cloke-Wilson Rearrangement)
Achieving stereocontrol in the synthesis of complex heterocyclic systems is a significant challenge. The Cloke-Wilson rearrangement offers a pathway to furo[2,3-d]pyrimidine derivatives through the rearrangement of spirocyclopropyl barbiturates. researchgate.net This rearrangement can be promoted thermally or by acid catalysis.
While specific literature detailing an AlCl₃-promoted stereospecific Cloke-Wilson rearrangement for this exact system is sparse, Lewis acids like aluminum chloride (AlCl₃) are well-known promoters for various stereoselective transformations. For instance, AlCl₃ has been successfully used to catalyze highly regio- and diastereoselective [3+2] cycloadditions between activated cyclopropanes and aromatic aldehydes to construct substituted tetrahydrofurans. nih.govresearchgate.net It has also been employed in promoting Michael additions with allenoates to create spirocyclic systems. nih.gov These examples highlight the potential of Lewis acid catalysis to control stereochemistry in reactions involving the formation of furan and related five-membered rings, suggesting a plausible, though not explicitly documented, role in achieving stereoselective synthesis of furo[2,3-d]pyrimidine precursors.
Aza-Wittig Reaction Pathways
The Aza-Wittig reaction is a powerful tool in heterocyclic synthesis, providing an efficient route to form carbon-nitrogen double bonds. wikipedia.org This reaction has been successfully employed in the synthesis of furo[2,3-d]pyrimidinone derivatives, which are closely related to the target compound. The general strategy involves the reaction of an iminophosphorane with an isocyanate to generate a carbodiimide (B86325) intermediate, which then undergoes intramolecular cyclization to form the fused pyrimidine ring system. researchgate.net
A notable example is the synthesis of polysubstituted furo[2,3-d]pyrimidinones. The synthesis commences with the formation of an iminophosphorane from a starting furan derivative. Specifically, diethyl 2-amino-5-methylfuran-3,4-dicarboxylate can be converted into the corresponding iminophosphorane, diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate, by reacting it with triphenylphosphine, hexachloroethane, and triethylamine (B128534). semanticscholar.org This iminophosphorane then serves as a key intermediate.
The subsequent reaction of the iminophosphorane with aromatic isocyanates leads to the formation of carbodiimides. These carbodiimides can then be treated with nucleophiles like hydrazine (B178648) hydrate (B1144303) to induce cyclization, affording 3-amino-furo[2,3-d]pyrimidin-4(3H)-ones. semanticscholar.org This pathway highlights the utility of the Aza-Wittig reaction in building the pyrimidinone ring onto a pre-existing furan core, a strategy that can be adapted for the synthesis of 2-amino substituted derivatives.
| Starting Material | Reagents | Intermediate | Key Transformation |
|---|---|---|---|
| Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate | 1. PPh3, C2Cl6, Et3N 2. Ar-N=C=O 3. N2H4·H2O | 3-Amino-furo[2,3-d]pyrimidin-4(3H)-one derivative | Iminophosphorane formation followed by Aza-Wittig reaction and cyclization |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex heterocyclic molecules from simple starting materials in a single synthetic operation. nih.govorgchemres.org Several MCR strategies have been developed for the synthesis of the furo[2,3-d]pyrimidine core.
A prominent example is the three-component reaction for the regioselective synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. This reaction involves the condensation of an aryl(or heteroaryl)glyoxal monohydrate, 1,3-dimethylbarbituric acid, and an alkyl isocyanide. nih.gov The reaction is often catalyzed by a Lewis acid, such as ZrOCl2·8H2O, and can be performed in environmentally benign solvents like water. nih.gov The proposed mechanism involves the formation of an activated intermediate from the glyoxal (B1671930) and barbituric acid, which then undergoes a heteroannulation reaction with the isocyanide. nih.gov
Another versatile multicomponent approach is the Ugi four-component reaction (Ugi-4CR), which has been widely applied in the synthesis of diverse heterocyclic compounds. researchgate.net This reaction typically involves an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. While a direct synthesis of 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine using this method is not explicitly detailed in the provided context, the principles of the Ugi reaction offer a potential pathway for the construction of substituted furo[2,3-d]pyrimidine derivatives.
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |
|---|---|---|---|---|
| Aryl(or heteroaryl)glyoxal monohydrate | 1,3-Dimethylbarbituric acid | Alkyl isocyanide | ZrOCl2·8H2O / Water | 5-Aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Strategic Derivatization for Structural Optimization
Following the construction of the core this compound scaffold, strategic derivatization is crucial for optimizing its biological activity. This involves the selective functionalization of the amino group at the 2-position and the introduction of substituents onto the heterocyclic ring system.
N-Alkylation and Related Amino Functionalization
The amino group at the C2 position of the pyrimidine ring is a key site for derivatization. N-alkylation of this amino group can significantly impact the compound's physicochemical properties and its interaction with biological targets. While direct N-alkylation of this compound is not extensively documented in the provided search results, general methods for the N-alkylation of pyrimidines can be applied. These methods often involve the use of alkyl halides in the presence of a base. nih.gov More advanced and eco-friendly approaches utilize heterogeneous catalysts, such as ammonium (B1175870) sulfate (B86663) coated hydro-thermal carbon (AS@HTC), for the N-alkylation of pyrimidines, offering advantages like catalyst recyclability and simple workup procedures. ias.ac.in
Furthermore, the amino group can undergo various other functionalizations. For instance, it can be acylated to form amides, which can be achieved by reacting the amine with acyl chlorides in the presence of a base like triethylamine in an anhydrous solvent such as DMF. This approach has been used in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Additionally, the amino group can be transformed into other functional groups or used as a handle to introduce diverse substituents, thereby expanding the chemical space for biological screening.
| Substrate | Alkylating Agent | Catalyst/Base | Solvent | General Product |
|---|---|---|---|---|
| Pyrimidine derivative | Alkyl halide (e.g., ethyl bromoacetate, propargyl bromide) | AS@HTC | Acetonitrile | N-alkylated pyrimidine |
C-Substitution Tactics (e.g., Alkynylation via Sonogashira Cross-Coupling)
Carbon-carbon bond-forming reactions are instrumental in introducing a wide array of substituents onto the furo[2,3-d]pyrimidine core. The Sonogashira cross-coupling reaction is a particularly powerful method for the alkynylation of heterocycles. organic-chemistry.org This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide provides a direct route to introduce alkynyl moieties. organic-chemistry.org
This strategy has been successfully applied to pyrimidine and fused pyrimidine systems. For instance, an efficient C-5 iodination of pyrimidine-5'-triphosphates followed by a Sonogashira coupling with propargylamine (B41283) has been reported to yield 5-(3-aminopropargyl)-pyrimidine-5'-triphosphates. nih.gov This demonstrates the feasibility of introducing alkynyl groups at the C5 position of the pyrimidine ring. Similarly, Sonogashira reactions have been used to introduce alkynyl substituents at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones, highlighting the versatility of this method for C-substitution on related heterocyclic systems. nih.gov
To apply this to the this compound scaffold, a halogenated precursor (e.g., a bromo or iodo derivative) would be required. The Sonogashira coupling would then be performed using a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine) in a suitable solvent. organic-chemistry.org This approach allows for the introduction of a diverse range of alkyne-containing groups, which can serve as handles for further functionalization or as key pharmacophoric elements.
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product |
|---|---|---|---|---|
| Iodo-pyrimidine derivative | Terminal alkyne (e.g., propargylamine) | Palladium catalyst (e.g., Pd(OAc)2/dppf), CuI | Amine base (e.g., Et3N) / Solvent (e.g., DMF) | Alkynyl-pyrimidine derivative |
Pharmacological Assessment and Biological Activities of 5,6 Dihydrofuro 2,3 D Pyrimidin 2 Amine Analogues
Anticancer and Antitumor Potential
Analogues of 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine have demonstrated notable potential as anticancer agents through various mechanisms, including the inhibition of critical enzymes and proteins involved in cancer cell proliferation and survival.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its overactivity is implicated in various diseases, including neurodegenerative disorders and cancer. nih.gov Certain analogues of this compound have been identified as potent inhibitors of GSK-3β.
Specifically, 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines have been developed as inhibitors of GSK-3β. nih.gov One notable derivative, 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine, demonstrated potent inhibitory activity against GSK-3β with an IC50 value in the low nanomolar range. nih.gov Docking studies have suggested a binding mode for these compounds within the active site of the enzyme. nih.gov Another study identified a thieno[3,2-c]pyrazol-3-amine derivative as a potent GSK-3β inhibitor with an IC50 of 3.1 nM in vitro. nih.gov
Table 1: GSK-3β Inhibitory Activity of Furo[2,3-d]pyrimidine (B11772683) Analogues
| Compound | Target | IC50 (nM) | Source |
|---|---|---|---|
| 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine | GSK-3β | Low nanomolar | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine derivative 16b | GSK-3β | 3.1 | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. rjpbr.com The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine (B156593), is a key structural feature in many tyrosine kinase inhibitors. rjpbr.com Several fused pyrimidine (B1678525) systems, including furo[2,3-d]pyrimidines, have been investigated as EGFR inhibitors. nih.govresearchgate.net
Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines have been identified as EGFR inhibitors. researchgate.net Furthermore, 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have shown single-digit nanomolar inhibition of EGFR kinase. researchgate.net These compounds also exhibited inhibitory activity against other receptor tyrosine kinases like VEGFR-2 and PDGFR-β, with potency comparable to or better than the established drug sunitinib. researchgate.net The structure-activity relationship (SAR) of these compounds indicates that substitutions at various positions on the furo[2,3-d]pyrimidine core can significantly influence their EGFR inhibitory activity. nih.gov
Microtubule Targeting Agent Mechanisms
Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. nih.gov Several analogues of this compound have been designed and evaluated as microtubule targeting agents.
A series of 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been reported to possess potent microtubule depolymerizing activities. acs.org One compound from this series exhibited GI50 values of less than 10 nM in 47 out of 60 cancer cell lines in the National Cancer Institute (NCI) panel and demonstrated significant antitumor effects in a xenograft model. acs.org Similarly, 5,6,7,8-tetrahydrobenzo acs.orgnih.govthieno[2,3-d]pyrimidines have been developed as microtubule targeting agents, with some compounds showing potent antiproliferative effects with IC50 values below 40 nM. mdpi.com These compounds were also found to circumvent drug resistance mediated by P-glycoprotein and βIII-tubulin. mdpi.com The design of simplified monocyclic pyrimidine analogs has also led to the identification of potent microtubule depolymerizing agents that bind to the colchicine (B1669291) site of tubulin. nih.gov
Table 2: Activity of Furo[2,3-d]pyrimidine Analogues as Microtubule Targeting Agents
| Compound Class | Activity | Potency | Source |
|---|---|---|---|
| 4-substituted 5-methyl-furo[2,3-d]pyrimidines | Microtubule depolymerization | GI50 < 10 nM in 47 cell lines | acs.org |
| 5,6,7,8-tetrahydrobenzo acs.orgnih.govthieno[2,3-d]pyrimidines | Antiproliferative, Microtubule depolymerization | IC50 < 40 nM | mdpi.com |
| Monocyclic pyrimidine analogues | Microtubule depolymerization | EC50 123 nM | nih.gov |
PI3K Pathway Modulation
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel furo[2,3-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors of PI3K and AKT, a key downstream effector of PI3K. nih.govrsc.org
One such derivative, compound 10b, demonstrated potent anticancer activity with GI50 values ranging from 0.91 to 16.7 μM across a panel of 38 cancer cell lines. nih.govrsc.org This compound also exhibited strong cytostatic action and showed potent and selective antiproliferative activity against the breast cancer HS 578T cell line (GI50 = 1.51 μM). rsc.org Enzymatic assays confirmed its inhibitory activity against PI3Kα, PI3Kβ, and AKT with IC50 values of 0.175, 0.071, and 0.411 μM, respectively. rsc.org Molecular docking and dynamics studies have provided insights into the binding of these compounds to the active sites of PI3K and AKT. rsc.org
Dual Inhibition of BRD4/PLK1
A novel therapeutic strategy in cancer treatment involves the simultaneous inhibition of multiple targets. Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are two important targets in cancer therapy. nih.gov Dual inhibitors targeting both BRD4 and PLK1 have been developed, although not directly from the this compound scaffold, the concept is relevant to fused pyrimidine systems. For instance, a series of BI-2536 analogs were synthesized to fine-tune activities against PLK1 and BET bromodomains. nih.gov One compound was identified as a potent dual inhibitor with a BRD4-BD1 IC50 of 28 nM and a PLK1 IC50 of 40 nM. nih.gov Another compound was found to be a more selective PLK1 inhibitor. nih.gov Treatment with a dual BRD4/PLK1 inhibitor caused cell cycle arrest in the G1/G2 phase, indicating functional inhibition of both targets. nih.govnih.gov
Cytostatic Efficacy in Diverse Tumor Cell Lines
The cytostatic and cytotoxic effects of this compound analogues have been evaluated against a wide range of human cancer cell lines.
Pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown significant cytotoxic activity. For example, one compound was found to be highly potent against the PC3 prostate cancer cell line with an IC50 of 0.19 µM. nih.gov Other derivatives displayed strong cytotoxicity against MCF-7 breast cancer and A549 lung cancer cells with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov Tricyclic pyrrolo[2,3-d]pyrimidine-imines have also been synthesized and evaluated, with some compounds exhibiting superior antitumor activity against the colon cancer HT-29 cell line, with IC50 values around 4-4.5 µM. mdpi.com Furthermore, 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum antiproliferative activity with single-digit micromolar GI50 values against various cancer cells. nih.gov
Table 3: Cytostatic Efficacy of Furo[2,3-d]pyrimidine Analogues in Various Cancer Cell Lines
| Compound Class | Cell Line | IC50/GI50 | Source |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine-urea derivatives | PC3 (Prostate) | 0.19 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine-urea derivatives | MCF-7 (Breast) | 1.66 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine-urea derivatives | A549 (Lung) | 4.55 µM | nih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidine-imines | HT-29 (Colon) | 4.01 - 4.55 µM | mdpi.com |
| 5,6-disubstituted pyrrolo[2,3-d]pyrimidines | Various | Single-digit µM | nih.gov |
| 4-substituted 5-methyl-furo[2,3-d]pyrimidines | NCI 60-cell line panel | < 10 nM in 47 cell lines | acs.org |
Plant-Growth Regulatory Activity
The investigation of pyrimidine derivatives extends beyond pharmacology into the realm of agricultural science, where they have been explored for their potential as plant-growth regulators. The structural similarity of some pyrimidine derivatives to naturally occurring cytokinins, a class of plant hormones that promote cell division, has prompted research into their effects on plant growth and development.
A study on substituted pyrrolo[2,3-d]pyrimidines, which are close structural analogues of furo[2,3-d]pyrimidines, revealed significant anticytokinin activity. nih.gov In this research, ten different substituted pyrrolo[2,3-d]pyrimidines were tested in a tobacco bioassay. The study identified eight new anticytokinins, with two compounds demonstrating high potency. nih.gov
The most active compounds were 4-cyclohexylamino-2-methylthiopyrrolo[2,3-d]pyrimidine and 4-cyclopentylamino-2-methylthiopyrrolo[2,3-d]pyrimidine. These compounds were able to inhibit the growth of tobacco callus at very low concentrations. nih.gov The inhibitory effects of these compounds could be reversed by the application of a natural cytokinin, 6-(3-methyl-2-butenylamino)purine, but not by other plant hormones like indole-3-acetic acid or gibberellic acid, indicating a specific interaction with the cytokinin signaling pathway. nih.gov
An interesting observation from this study was that at high cytokinin concentrations, these substituted pyrrolo[2,3-d]pyrimidines actually enhanced bud formation. This suggests a complex mechanism of action, possibly involving more than one cellular site. nih.gov
While this research was conducted on pyrrolo[2,3-d]pyrimidines, the findings suggest that the furo[2,3-d]pyrimidine scaffold, including this compound, may also possess plant-growth regulatory properties. The data on the anticytokinin activity of these analogues are presented in the table below.
Table 2: Anticytokinin Activity of Substituted Pyrrolo[2,3-d]pyrimidine Analogues
| Compound | Activity | Bioassay | Key Findings | Reference |
|---|---|---|---|---|
| 4-cyclohexylamino-2-methylthiopyrrolo[2,3-d]pyrimidine | Anticytokinin | Tobacco callus growth | Detectable inhibition at 0.05 μM. | nih.gov |
| 4-cyclopentylamino-2-methylthiopyrrolo[2,3-d]pyrimidine | Anticytokinin | Tobacco callus growth | Detectable inhibition at 0.009 μM. | nih.gov |
Structure Activity Relationship Sar Studies and Lead Optimization
Identification of Essential Pharmacophores for Biological Target Interaction
The biological activity of dihydrofuro[2,3-d]pyrimidine derivatives is fundamentally linked to their ability to adopt a specific three-dimensional conformation that fits within the target's binding site. In the context of HIV-1 reverse transcriptase (RT), these compounds bind to a hydrophobic, allosteric site known as the non-nucleoside inhibitor binding pocket (NNIBP). nih.govfrontiersin.org
Key interactions identified through docking studies include those with critical residues such as Lys101, Tyr181, Tyr188, Trp229, and Phe227. nih.gov The pyrimidine (B1678525) portion of the scaffold, particularly the 2-amino group, often engages in hydrogen bonding, while the fused furan (B31954) ring and its substituents contribute to the hydrophobic and van der Waals interactions that stabilize the complex. For antifolate analogues, the 2,4-diaminofuro[2,3-d]pyrimidine core acts as a bioisostere of the pteridine (B1203161) ring of folic acid, with the 2,4-diamino groups being critical for binding to dihydrofolate reductase (DHFR). nih.govdrugbank.com
Correlating Substituent Nature and Stereochemistry with Biological Potency
The potency of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine derivatives can be significantly modulated by the nature and position of various substituents. SAR studies have established clear correlations between specific chemical modifications and biological activity.
For instance, in a series of furo[2,3-d]pyrimidine-based chalcones, the introduction of halogen substituents on an attached phenyl ring (B-ring) led to improved cytotoxicity against tumor cells compared to analogues with methylated or methoxylated groups. rsc.org Specifically, compounds bearing fluorine or chlorine atoms demonstrated potent anti-proliferative activity. rsc.org In other pyrimidine series developed as NNRTIs, the oxidation of a sulfide (B99878) linkage to a sulfone was found to significantly enhance anti-HIV-1 potency. nih.gov
Stereochemistry also plays a pivotal role in determining biological efficacy. In the development of HIV-1 protease inhibitors featuring a related cyclopentyltetrahydrofuranyl (Cp-THF) ligand, the stereochemical configuration at the C3 position had a profound impact. nih.gov While inhibitors with 3-(S)- or 3-(R)-N-acetyl substituents showed similar potency, an inhibitor with a 3-(S)-N-methoxycarbonyl group displayed the most potent enzymatic and antiviral activity (Ki = 1.8 pM and IC50 = 1.6 nM). nih.gov Interestingly, the isomeric 3-(R) version showed slightly lower potency but a more impressive profile against multi-drug resistant (MDR) HIV-1 strains, highlighting that stereochemistry can distinctly influence activity against wild-type and resistant targets. nih.gov
| Compound Series | Substituent/Stereochemistry | Effect on Potency | Reference |
|---|---|---|---|
| Furo[2,3-d]pyrimidine (B11772683) Chalcones | Halogen on Phenyl Ring (vs. OMe/Me) | Increased anti-proliferative activity | rsc.org |
| Pyrimidine NNRTIs | Oxidation of Sulfide to Sulfone | Significantly increased anti-HIV-1 potency | nih.gov |
| HIV-1 Protease Inhibitors | 3-(S)-N-methoxycarbonyl on Cp-THF | Most potent enzyme and antiviral activity (Ki = 1.8 pM) | nih.gov |
| HIV-1 Protease Inhibitors | 3-(R)-N-methoxycarbonyl on Cp-THF | Slightly lower potency, but better activity against MDR strains | nih.gov |
Influence of Heterocyclic Ring System Modifications and Bridge Homologation
Alterations to the core heterocyclic structure and the linkers connecting peripheral groups are critical strategies in lead optimization. Replacing the furan ring with other heterocycles or modifying the length and composition of bridging elements can dramatically affect potency and selectivity.
A key example of heterocyclic modification comes from the development of dihydrofuro[3,4-d]pyrimidine (DHPY) NNRTIs, which evolved from a series of thiophene[3,2-d]pyrimidine derivatives. nih.gov This scaffold hopping from a thieno- to a furo-pyrimidine core led to a new class of compounds with potent anti-HIV activity. nih.gov This demonstrates that isosteric replacement of the sulfur atom with oxygen can be a successful strategy for discovering novel chemical space with favorable biological properties.
Bridge homologation, or the extension of a linker chain, has been effectively used in designing furo[2,3-d]pyrimidine-based antifolates. nih.gov In one study, the -CH2NH- bridge connecting the furo[2,3-d]pyrimidine core to the p-aminobenzoyl-L-glutamate moiety was extended. nih.gov A two-carbon bridge (-CH2CH2-) resulted in a compound with moderate DHFR inhibitory activity and good inhibition of tumor cell growth (IC50 ~10⁻⁷ M). nih.gov However, a three-atom bridge (-CH2NHCH2-) led to a compound that was essentially inactive as a DHFR inhibitor, indicating that both the length and composition of the bridge are critical determinants of activity. nih.gov Further studies on related pyrrolo[2,3-d]pyrimidine antifolates confirmed that bridge length is a crucial factor for potency and selective transport into tumor cells. researchgate.net
| Modification Type | Original Structure | Modified Structure | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Heterocyclic Ring System | Thieno[3,2-d]pyrimidine | Dihydrofuro[3,4-d]pyrimidine | Led to a new series of potent HIV-1 NNRTIs | nih.gov |
| Bridge Homologation (Antifolates) | -CH₂NH- bridge | -CH₂CH₂- bridge | Maintained moderate DHFR inhibition and good antitumor activity | nih.gov |
| Bridge Modification (Antifolates) | -CH₂NH- bridge | -CH₂NHCH₂- bridge | Resulted in loss of DHFR inhibitory activity | nih.gov |
Analysis of Resistance Profiles Against Mutant Strains (e.g., HIV-1 Resistant Variants)
A major challenge for NNRTIs is the rapid emergence of drug-resistant HIV-1 strains, often through single amino acid mutations in the NNIBP. The most common and clinically significant mutations include K103N and Y181C. nih.govnih.gov The K103N mutation reduces the potency of first-generation NNRTIs like nevirapine (B1678648) and efavirenz (B1671121) significantly, while Y181C confers high-level resistance to nevirapine. nih.govstanford.edu
Derivatives of the dihydrofuro[2,3-d]pyrimidine scaffold have been specifically designed to overcome these resistance hurdles. By utilizing a structure-guided scaffold-hopping strategy, researchers have developed compounds that exhibit exceptional potency against a wide range of single- and double-mutant HIV-1 strains. nih.govnih.gov For example, dihydrofuro[3,4-d]pyrimidine derivatives 13c2 and 13c4 were found to be highly potent against various single-mutation strains, with activity remarkably superior to the approved drug etravirine (B1671769) (ETV). nih.gov
Crucially, these compounds also showed potent activity against highly challenging double-mutant strains. Compounds 14b and 16c demonstrated significantly improved activity against the F227L/V106A and K103N/Y181C mutant strains compared to both etravirine and rilpivirine. nih.gov This ability to inhibit resistant variants is attributed to the conformational flexibility of the molecules, allowing them to adapt their binding mode within the mutated pocket to maintain crucial interactions. researchgate.net
| Compound | HIV-1 Strain | EC₅₀ (nM) | Comparison Drug | Reference |
|---|---|---|---|---|
| 14b | Wild-Type (IIIB) | 5.79 | Potent against wild-type and key resistant mutants | nih.gov |
| K103N+Y181C | 28.3 | |||
| F227L+V106A | 14.8 | |||
| 16c | Wild-Type (IIIB) | 2.85 | Superior potency against a panel of resistant strains | nih.gov |
| K103N+Y181C | 18.0 | |||
| F227L+V106A | 12.7 | |||
| 13c2 | Single NNRTI-resistant mutations | 0.9 - 8.4 | Superior to Etravirine against single mutants; comparable against double mutants | nih.gov |
| K103N+Y181C | Comparable to ETV |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Protein Binding Mode Elucidation
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine and its analogs, docking simulations are crucial for understanding how these ligands interact with the active sites of target proteins.
Research on related furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) scaffolds has demonstrated the utility of this approach. For instance, docking studies on furo[2,3-d]pyrimidine amides as Notum inhibitors showed that the heterocyclic core binds within the palmitoleate (B1233929) pocket of the enzyme. nih.gov Similarly, simulations of thieno[2,3-d]pyrimidine derivatives targeting EGFR (Epidermal Growth Factor Receptor) revealed that the core scaffold occupies the adenine (B156593) binding pocket, forming key hydrogen bonds and hydrophobic interactions. nih.gov In another study, docking of 5,6,7,8-tetrahydrobenzo alfa-chemistry.comnih.govthieno[2,3-d]pyrimidines into the colchicine (B1669291) binding site of tubulin indicated that the N1 of the pyrimidine (B1678525) and the 2-NH2 group form water-mediated hydrogen bonds with Cysβ239, while the fused ring system engages in hydrophobic interactions. mdpi.com These studies consistently highlight that the activity of such compounds is largely driven by the heterocyclic core's interactions within the target's binding pocket. nih.gov The insights gained from these simulations are fundamental for structure-activity relationship (SAR) studies, guiding modifications to the core structure to enhance binding affinity and selectivity.
Table 1: Key Interactions of Furo[2,3-d]pyrimidine-related Scaffolds from Docking Studies
| Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Furano[2,3-d]pyrimidine amides | Notum | Palmitoleate pocket residues | Hydrophobic |
| Thieno[2,3-d]pyrimidine derivatives | EGFR | Met769, Lys721, Val702 | Hydrogen bond, Hydrophobic |
Pharmacophore Model Generation and Validation for Rational Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov
For pyrimidine-based compounds, pharmacophore models have been successfully developed to guide the design of new inhibitors. For example, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors. nih.gov This model, combined with 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis, yielded a statistically significant model with high predictive power, which was further validated through enrichment studies. nih.gov The generation of such models for this compound would involve aligning a set of active and inactive analogs to identify common features crucial for bioactivity. This model can then be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules with a high probability of being active. nih.gov
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. For the this compound scaffold, MD simulations are employed to validate docking poses and assess the stability of the ligand-protein complex. nih.gov
Studies on related furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have utilized MD simulations to confirm the stability of the predicted binding modes. For instance, a 10-nanosecond MD simulation confirmed the stability of a 2-phenylpyrimidine ligand within the active site of the PDE4B enzyme. nih.gov In another study, 100-nanosecond MD simulations were performed on thieno[2,3-d]pyrimidine derivatives bound to EGFR, confirming that the ligand remains stably bound within the active site throughout the simulation. nih.gov These simulations allow for the analysis of root-mean-square deviation (RMSD) of the ligand and protein, hydrogen bond persistence, and conformational changes, providing a more dynamic and realistic picture of the binding event than static docking alone. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their electronic structure, reactivity, and spectroscopic properties. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical reactions and intermolecular interactions.
For pyrimidine derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to determine parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov These calculations can elucidate the regions of the this compound molecule that are most likely to be involved in interactions with a biological target. For instance, Molecular Electrostatic Potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, guiding the understanding of its non-covalent interactions. researchgate.net
Table 2: Representative Quantum Chemical Parameters for Pyrimidine Derivatives
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
In Silico ADME Prediction for Druggability Assessment and Candidate Prioritization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "druggability" of a compound. researchgate.net These computational models predict various pharmacokinetic parameters, helping to prioritize candidates with favorable profiles and identify potential liabilities before synthesis.
For compounds like this compound, various ADME parameters can be predicted using computational tools. Key predictions often include compliance with Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com Other important predicted properties include aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov For example, studies on pyrimidine derivatives have shown that these compounds generally fall within the criteria of Lipinski's rule, suggesting good potential for oral bioavailability. mdpi.com By evaluating these properties in silico, researchers can filter out compounds likely to fail in later development stages due to poor pharmacokinetics, thereby saving time and resources. nih.govtubitak.gov.tr
Advanced Drug Discovery Paradigms and Future Research Directions
Rational Design and Synthesis of Novel Analogues for Enhanced Specificity and Potency
The foundation of developing effective drug candidates from the 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine core lies in the rational design and synthesis of novel analogues. This process is guided by a deep understanding of structure-activity relationships (SAR), where systematic modifications to the scaffold are correlated with changes in biological activity. Computational tools, such as molecular docking, are employed to predict how newly designed analogues will bind to the active site of a target protein, allowing for the prioritization of compounds with the highest predicted affinity and specificity. nih.govnih.gov
Synthetic strategies focus on creating a diverse library of derivatives by modifying various positions on the furo[2,3-d]pyrimidine (B11772683) ring system. Modern synthetic methodologies, including multicomponent reactions and innovative cyclization techniques, enable rapid and efficient access to a wide array of functionalized compounds. researchgate.netresearchgate.netrsc.org For instance, research on related furo[2,3-d]pyrimidine scaffolds has led to the successful synthesis of potent dual inhibitors of key signaling proteins like PI3K and AKT, as well as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. nih.govnih.govrsc.org These studies demonstrate that modifications at different positions of the heterocyclic core can dramatically influence potency and target selectivity.
The table below illustrates examples of rationally designed analogues based on the related furo[2,3-d]pyrimidine scaffold, highlighting the impact of specific chemical modifications on biological activity.
| Compound Reference | Core Scaffold | Key Modifications | Biological Target | Reported Potency (IC₅₀/GI₅₀) | Source |
|---|---|---|---|---|---|
| Compound 10b | Furo[2,3-d]pyrimidine | Addition of a 1,3,4-thiadiazole (B1197879) moiety | PI3Kα/β and AKT | 0.175 µM (PI3Kα), 0.071 µM (PI3Kβ), 0.411 µM (AKT) | nih.govrsc.org |
| Compound 8b | Furo[3,2-e] researchgate.netgoogle.commdpi.comtriazolo[1,5-c]pyrimidine | Fused triazole ring and substituted phenyl group | VEGFR-2 | 38.72 nM | nih.gov |
| Compound 5e | Furo[2,3-d]pyrimidine-chalcone | Chalcone linkage with a halogenated phenyl ring | Antiproliferative (NCI 59 cell line) | 1.23 µM (Mean GI₅₀) | rsc.org |
| Compound VIb | Furo[2,3-d]pyrimidine | Chalcone-based modifications | Antiproliferative (NCI 59 cell line) | 1.23 µM (Mean GI₅₀) | nih.gov |
Exploration of Undiscovered Biological Targets and Expanded Therapeutic Applications
The versatility of the furo[2,3-d]pyrimidine scaffold suggests its potential to interact with a broad range of biological targets beyond those already identified. researchgate.net Derivatives of structurally similar heterocyclic systems have shown activity against numerous target classes, including protein kinases, dihydrofolate reductase (DHFR), and viral enzymes. nih.govnih.govblucher.com.br This provides a strong rationale for screening novel this compound analogues against diverse panels of enzymes and receptors to uncover new biological activities.
High-throughput screening (HTS) campaigns can rapidly assess a large library of these analogues against hundreds of potential targets. This unbiased approach can lead to the discovery of unexpected activities and open up entirely new therapeutic avenues. For example, while much of the focus for related compounds has been on oncology, with targets like EGFR, HER2, and VEGFR-2 being extensively studied, there is significant potential in other areas. nih.govnih.gov The known activity of related pyrimidine (B1678525) compounds as DHFR inhibitors suggests applications in infectious diseases, while modulation of other kinases could be relevant for treating inflammatory conditions. mdpi.comnih.gov
The following table summarizes known and potential biological targets for the broader class of fused pyrimidine compounds, indicating the expansive therapeutic landscape that could be explored with this compound derivatives.
| Potential Biological Target Class | Specific Examples | Associated Therapeutic Application | Source |
|---|---|---|---|
| Protein Tyrosine Kinases | EGFR, HER2, VEGFR-2 | Oncology (e.g., breast, lung cancer) | nih.govnih.govmdpi.com |
| Serine/Threonine Kinases | PI3K, AKT, CDK2, PIM-1 | Oncology, Inflammatory Disorders | nih.govrsc.orgmdpi.com |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Oncology, Antibacterial, Antiprotozoal | nih.govblucher.com.br |
| Viral Enzymes | Various (e.g., Herpes Simplex Virus targets) | Antiviral Therapy | nih.gov |
Development of Strategies to Mitigate Drug Resistance Mechanisms
A major challenge in modern medicine, particularly in the treatment of cancer and infectious diseases, is the development of drug resistance. Pathogens and cancer cells can evolve mechanisms to evade the effects of a therapeutic agent, such as through mutations in the drug's target protein, increased expulsion of the drug via efflux pumps, or the activation of bypass signaling pathways.
The development of novel analogues of this compound must proactively address these potential resistance mechanisms. Rational design strategies can be employed to create compounds that are effective against both the original (wild-type) and mutated forms of a target. Furthermore, designing multi-targeted inhibitors that simultaneously block several key pathways can be a powerful strategy to prevent resistance, as it becomes more difficult for cells to compensate for the inhibition of multiple nodes in a network. mdpi.com
Encouragingly, studies on related furo[2,3-d]pyrimidine derivatives have shown potent activity against drug-resistant cancer cell lines, such as the MCF-7 breast cancer line, indicating that this scaffold can serve as a basis for developing therapies that overcome existing resistance. nih.govrsc.org Future research should focus on synthesizing derivatives that are poor substrates for common efflux pumps like P-glycoprotein and on combining these agents with other therapies to create synergistic effects that thwart the emergence of resistance.
Navigating the Intellectual Property Landscape and Fostering Academic Research Collaboration
The successful translation of a promising chemical scaffold from a laboratory discovery to a clinical therapy is critically dependent on a robust intellectual property (IP) strategy and effective collaborations. In drug discovery, patents are essential for protecting the significant investment required for research and development. Typically, patents are filed for novel chemical entities (composition of matter patents), as well as for their specific uses in treating diseases (method of use patents) and their formulation into drug products. mdpi.com The patent landscape for kinase inhibitors, a likely target area for this scaffold, is highly active, with patents often claiming a core heterocyclic structure and its variations for use in oncology or inflammatory diseases. google.commdpi.comnih.gov Securing strong patent protection for novel this compound analogues will be a crucial step in attracting the investment needed for preclinical and clinical development.
Collaboration between academic research institutions and the pharmaceutical industry is a powerful engine for innovation. rsc.org Academia often excels in early-stage discovery, including the development of novel synthetic methods and the identification of new biological targets. researchgate.net Industry partners, in turn, provide the resources, infrastructure, and expertise in drug development, regulatory affairs, and commercialization necessary to bring a drug to market. Fostering these partnerships through joint research programs, licensing agreements, and open innovation initiatives will be vital for accelerating the development of therapeutics derived from the this compound scaffold. rsc.org
Integration with Advanced In Vitro Model Systems for Preclinical Research (e.g., 3D Cellular Models)
To improve the predictive power of preclinical research and reduce the high attrition rate of drug candidates in clinical trials, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro systems, such as three-dimensional (3D) multicellular spheroids and organoids, offer a more physiologically relevant environment for testing novel drug candidates.
These 3D models better mimic the complex architecture and microenvironment of human tissues and tumors. They recreate crucial aspects like cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of quiescent zones, all of which can significantly influence a drug's efficacy and penetration. For anticancer drug discovery, 3D tumor spheroids can more accurately predict in vivo responses and are particularly useful for studying mechanisms of acquired drug resistance that may not be observable in 2D cultures.
Integrating these advanced models into the preclinical evaluation of this compound analogues would provide a more rigorous and informative screening cascade. Promising compounds identified in initial 2D screens would be advanced to testing in 3D spheroid or organoid models derived from healthy and diseased patient tissues. This approach allows for a better assessment of a compound's potential efficacy and toxicity before committing to expensive and time-consuming in vivo animal studies, ultimately leading to a more efficient and successful drug development pipeline.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of appropriately substituted precursors. For example, pyrimidin-2-amines can be synthesized by suspending intermediates in dioxane with aqueous NH₃ under reflux (60–80°C) . Optimization may include adjusting solvent polarity (e.g., switching from dioxane to THF for better solubility) or varying ammonia concentration to control reaction kinetics. Monitoring by TLC or HPLC ensures completion.
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹³C NMR : Key signals include aromatic carbons (114–129 ppm) and carbonyl/amine-related carbons (162–170 ppm) .
- IR : Look for N-H stretches (~2932 cm⁻¹) and C=N/C-O vibrations (1524–1223 cm⁻¹) .
- HRMS : Confirm molecular ion [M⁺] matches the calculated mass (e.g., C₁₃H₁₄N₂O₃S: 278.0725) .
Table 1 : Representative Spectroscopic Data
| Technique | Key Peaks/Values | Assignment |
|---|---|---|
| ¹³C NMR | 162.82 ppm | C-4 (pyrimidine) |
| IR | 1524 cm⁻¹ | C=N stretch |
| HRMS | m/z 278.0727 | [M⁺] |
Q. What biological activities are associated with pyrimidine derivatives like this compound?
- Methodological Answer : Pyrimidine cores are often explored as kinase inhibitors or antimicrobial agents. Initial screening involves:
- Enzyme assays : Test inhibition of target enzymes (e.g., tyrosine kinases) at varying concentrations (1–100 µM).
- Cellular assays : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) using MTT assays .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl, halogen) to correlate changes with activity .
Q. What solvents and catalysts are effective for functionalizing the pyrimidine ring?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the C-4 or C-6 positions. Catalysts like Pd(PPh₃)₄ enable cross-coupling reactions (e.g., Suzuki for aryl groups). For amination, CuI/1,10-phenanthroline systems are effective .
Q. How to assess the purity of this compound?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards. Purity >95% is typical for biological assays .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound synthesis?
- Methodological Answer :
- Reaction path searches : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent efficiency .
- Machine learning : Train models on existing pyrimidine reaction data to predict optimal conditions (temperature, catalyst) .
Q. How to resolve contradictions in reported biological activity data for pyrimidine derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Cheminformatics : Use tools like MOE or Schrödinger to analyze molecular descriptors (logP, polar surface area) and correlate with activity trends .
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., fixed cell line, assay protocol) .
Q. What strategies improve regioselectivity in electrophilic substitutions on the furopyrimidine ring?
- Methodological Answer :
- Directing groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophiles to specific positions .
- Steric/electronic maps : Generate electrostatic potential maps (via DFT) to predict reactive sites. For example, C-4 is more electron-deficient than C-2 in pyrimidines .
- Experimental screening : Test diverse conditions (e.g., Lewis acids, temperature gradients) and analyze outcomes via LC-MS .
Q. How to evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24–72 hours .
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed amines) using HRMS/MS .
- Accelerated stability tests : Expose the compound to heat (40–60°C) or UV light to assess robustness .
Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?
- Methodological Answer :
- Preparative HPLC : Use gradient elution (water/acetonitrile) with a high-load column to isolate milligram quantities .
- Membrane technologies : Apply nanofiltration membranes (MWCO 300–500 Da) to separate by molecular weight .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to grow single crystals for XRD analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
